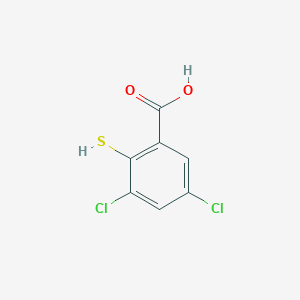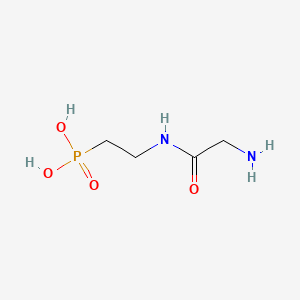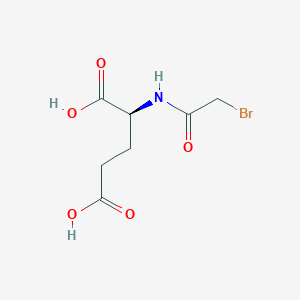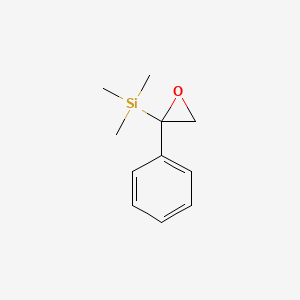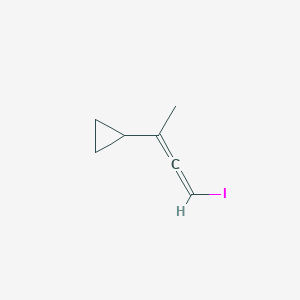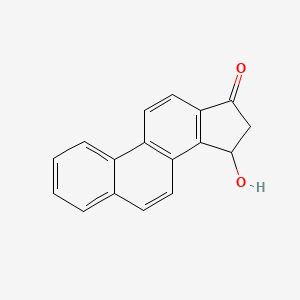
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one is a complex organic compound characterized by its multiple conjugated double bonds and hydroxyl group. This compound is part of a class of chemicals known for their intricate structures and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one typically involves multi-step organic reactions. The process often starts with simpler aromatic compounds, which undergo a series of functional group transformations, including hydroxylation and cyclization, to form the final product. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques like high-throughput screening and process optimization.
Análisis De Reacciones Químicas
Types of Reactions
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated analogs.
Substitution: Functional groups can be substituted at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 15-Hydroxy-11-(hydroxymethyl)gona-1(10),2,4,6,8,11,13-heptaen-17-one
- 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one derivatives
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and conjugated double bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
55081-28-2 |
|---|---|
Fórmula molecular |
C17H12O2 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
15-hydroxy-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H12O2/c18-15-9-16(19)17-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17/h1-8,16,19H,9H2 |
Clave InChI |
UBGBYVZBSBOXQK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C1=O)C=CC3=C2C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)

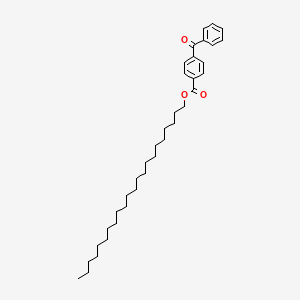
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)

![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
